4-amino-3-bromo-2,5-dihydrofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-bromo-2,5-dihydrofuran-2-one is a heterocyclic organic compound characterized by the presence of an amino group, a bromo group, and a dihydrofuran-2-one ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-bromo-2,5-dihydrofuran-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-bromo-2,5-dihydrofuran-2-one with an amine source under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-bromo-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromo group can be reduced to form a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium iodide (NaI) for halogen exchange.
Major Products Formed:
Oxidation: Formation of this compound nitro derivative.
Reduction: Formation of this compound with a hydrogen atom replacing the bromo group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-amino-3-bromo-2,5-dihydrofuran-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 4-amino-3-bromo-2,5-dihydrofuran-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-bromo-3-methyl-2,5-dihydrofuran-2-one: Similar structure but with a methyl group instead of an amino group.
3-bromo-2,5-dihydrofuran-2-one: Lacks the amino group present in 4-amino-3-bromo-2,5-dihydrofuran-2-one.
Uniqueness: this compound is unique due to the presence of both an amino and a bromo group on the dihydrofuran-2-one ring
Eigenschaften
CAS-Nummer |
1422514-56-4 |
---|---|
Molekularformel |
C4H4BrNO2 |
Molekulargewicht |
177.98 g/mol |
IUPAC-Name |
3-amino-4-bromo-2H-furan-5-one |
InChI |
InChI=1S/C4H4BrNO2/c5-3-2(6)1-8-4(3)7/h1,6H2 |
InChI-Schlüssel |
ODTCBTZAILQPHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=O)O1)Br)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.